molecular formula C8H8Cl2FNO2S B2598891 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride CAS No. 923688-16-8

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride

Cat. No.: B2598891
CAS No.: 923688-16-8
M. Wt: 272.12
InChI Key: GABIPZZSMGKWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research .

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This may provide some insight into the compound’s interaction with its targets.

Biochemical Pathways

It has been used as an alkylating reagent during the synthesis of various derivatives , suggesting that it may play a role in the modification of proteins or other biomolecules in these pathways.

Pharmacokinetics

Its molecular weight of 27212 may influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of various derivatives suggests that it may have a significant impact on the structure and function of target molecules.

Action Environment

It is known to be a solid at room temperature , which may influence its stability and efficacy in different environments.

Preparation Methods

The synthesis of 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with methylsulfamoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride include other benzylsulfamoyl chlorides and fluorobenzyl chlorides. These compounds share similar chemical properties and reactivity patterns.

Some similar compounds include:

  • 2-Chlorobenzyl(methyl)sulfamoyl chloride
  • 6-Fluorobenzyl(methyl)sulfamoyl chloride
  • Benzyl(methyl)sulfamoyl chloride

These compounds can be used in similar research applications but may exhibit different reactivity due to the absence of either the chloro or fluoro substituent.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FNO2S/c1-12(15(10,13)14)5-6-7(9)3-2-4-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABIPZZSMGKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.